molecular formula C15H12F3N3O B1403111 1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one CAS No. 1303588-25-1

1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one

Cat. No. B1403111
M. Wt: 307.27 g/mol
InChI Key: GUOHMSIKXMBLMG-UHFFFAOYSA-N
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Description

The compound “1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one” is a complex organic molecule. It contains a pyridopyrazinone core, which is a bicyclic system with a pyridine (a six-membered ring with one nitrogen atom) fused to a pyrazinone (a six-membered ring with two nitrogen atoms and one carbonyl group). The molecule also has a trifluoromethyl group attached to a phenyl ring, which is known to significantly alter the physical and chemical properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of the trifluoromethyl group could introduce significant electronegativity, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be quite reactive, and could undergo various transformations under appropriate conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The trifluoromethyl group is known to significantly affect a compound’s properties, including its acidity, basicity, and solubility .

Scientific Research Applications

  • Nuclear Magnetic Resonance Data : A study by Nagel et al. (1979) provides detailed 13C nuclear magnetic resonance (NMR) spectral data of pyrido[2,3-b]pyrazine derivatives, which are crucial for understanding the chemical structure and properties of these compounds, including 1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one (Nagel, Plas, Geurtsen, & Veldhuizen, 1979).

  • Antimicrobial and Antioxidant Activities : Research by Bhat et al. (2016) includes the synthesis of 1,2,3-triazolyl pyrazole derivatives, similar in structure to the compound . These compounds showed significant antimicrobial and antioxidant activities, suggesting potential applications in these areas (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

  • Synthesis of Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines : El‐Dean et al. (2018) report on the synthesis of novel compounds including pyrazolo[3,4-b]pyrazine derivatives. These findings are relevant for the development of new pharmacological agents based on such structures (El‐Dean, Radwan, Zaki, & Abd ul‐Malik, 2018).

  • Structure-Activity Relationships : Temple et al. (1983) explored derivatives of dihydropyrido[3,4-b]pyrazine, focusing on their antitumor activity and structural features necessary for this activity. This research is significant for understanding how modifications to the chemical structure can influence biological activity (Temple, Wheeler, Elliott, Rose, Comber, & Montgomery, 1983).

  • Regioselective Synthesis of Pyrazolo[3,4-b]pyran Derivatives : Li et al. (2007) discuss the synthesis of pyrazolo[3,4-b]pyran derivatives, a process potentially relevant to the compound . Understanding these synthetic pathways can be crucial for pharmaceutical and chemical industries (Li, Song, Song, & Zhu, 2007).

properties

IUPAC Name

1-methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O/c1-21-12-6-5-11(20-14(12)19-8-13(21)22)9-3-2-4-10(7-9)15(16,17)18/h2-7H,8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOHMSIKXMBLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC2=C1C=CC(=N2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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